5'-fluoro-9,10-dimethyl-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one
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Overview
Description
5’-fluoro-9,10-dimethyl-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3’-indol]-2’(1’H)-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-fluoro-9,10-dimethyl-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3’-indol]-2’(1’H)-one typically involves multi-step organic reactions. One common method involves the reaction of benzene-1,2-diamine with 2-nitrobenzaldehyde in ethanol, followed by reduction with hydrazine hydrate in the presence of iron (Fe) to yield 2-(1H-benzo[d]imidazol-2-yl)aniline. This intermediate is then reacted with isatins in the presence of iodine in an ionic liquid to form the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of environmentally benign solvents and catalysts, such as ionic liquids and iodine, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5’-fluoro-9,10-dimethyl-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3’-indol]-2’(1’H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinazoline derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted spiro compounds with various functional groups.
Scientific Research Applications
5’-fluoro-9,10-dimethyl-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3’-indol]-2’(1’H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5’-fluoro-9,10-dimethyl-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3’-indol]-2’(1’H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The spiro linkage and fluorine atom play crucial roles in enhancing its binding affinity and specificity to these targets .
Comparison with Similar Compounds
Similar Compounds
- 5’-fluoro-1’-methyl-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3’-indol]-2’(1’H)-one
- 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9’,9’-dimethyl-9’H-spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]
- 3’-(4,6-diphenyl-1,3,5-triazin-2-yl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene]
Uniqueness
5’-fluoro-9,10-dimethyl-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3’-indol]-2’(1’H)-one is unique due to its specific spiro linkage and the presence of both fluorine and dimethyl groups
Properties
Molecular Formula |
C23H17FN4O |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
5-fluoro-9',10'-dimethylspiro[1H-indole-3,6'-5H-benzimidazolo[1,2-c]quinazoline]-2-one |
InChI |
InChI=1S/C23H17FN4O/c1-12-9-19-20(10-13(12)2)28-21(25-19)15-5-3-4-6-17(15)27-23(28)16-11-14(24)7-8-18(16)26-22(23)29/h3-11,27H,1-2H3,(H,26,29) |
InChI Key |
QCMRCYKEEPYMLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N3C(=N2)C4=CC=CC=C4NC35C6=C(C=CC(=C6)F)NC5=O |
Origin of Product |
United States |
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